Thiazole C5-Substitution Status Differentiates Physicochemical Profile from the 5-Fluorothiazol Analog
The target compound (CAS 1629041-92-4) bears an unsubstituted thiazol-2-yl ring, in contrast to its closest commercially available analog, 5-chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide (CAS 1788874-30-5), which carries a fluorine atom at the thiazole C5 position . This single atom substitution produces a molecular weight difference of 17.99 g·mol⁻¹ (460.90 vs. 478.89 g·mol⁻¹) and alters the hydrogen-bond acceptor capacity of the heterocycle, as the C5-fluorine introduces an additional electronegative site . The unsubstituted thiazole ring of the target compound is the form explicitly exemplified in multiple patent filings as the direct penultimate intermediate prior to dimethoxybenzyl deprotection, making it the preferred substrate for laboratories executing the patented synthetic route [1].
| Evidence Dimension | Molecular weight and thiazole substitution pattern |
|---|---|
| Target Compound Data | MW 460.90 g·mol⁻¹; thiazole C5 = H; molecular formula C₁₈H₁₅ClF₂N₂O₄S₂ |
| Comparator Or Baseline | CAS 1788874-30-5: MW 478.89 g·mol⁻¹; thiazole C5 = F; C₁₈H₁₄ClF₃N₂O₄S₂ |
| Quantified Difference | ΔMW = 17.99 g·mol⁻¹ (3.9% lower); absence of C5-F reduces H-bond acceptor count by one |
| Conditions | Calculated from molecular formulas; vendor-reported specifications (Fluorochem, CymitQuimica) |
Why This Matters
The lower molecular weight and reduced fluorine content may confer superior membrane permeability and simplified metabolic fate, while the unsubstituted thiazole matches the exact intermediate structure required in patented Nav1.7 inhibitor synthetic pathways.
- [1] Koyama K, Shibata T, Ito H, Inagaki K, Iwata K, Tsutsui Y, Omori T. Method for removing dimethoxybenzyl group. European Patent EP3372583A1. Published 2018-09-12. Paragraphs [0036]–[0040] describing thiazol-2-yl intermediates. View Source
